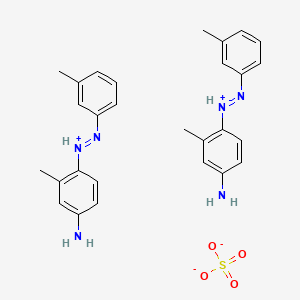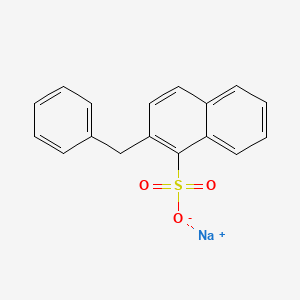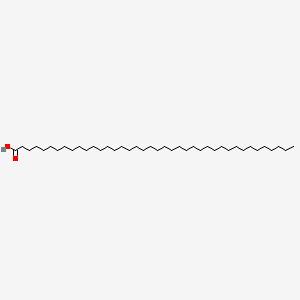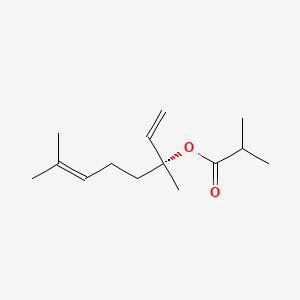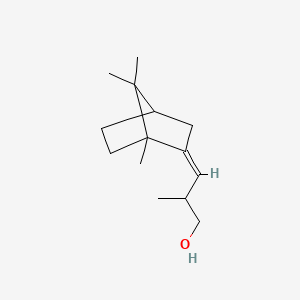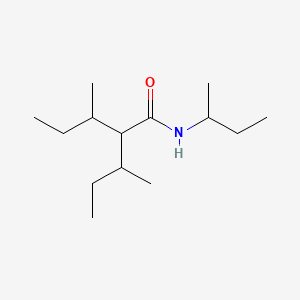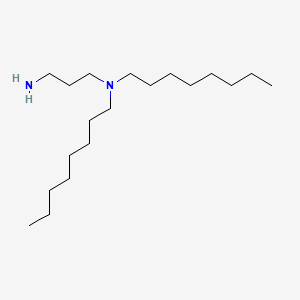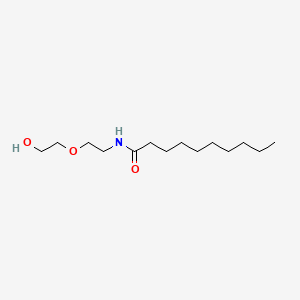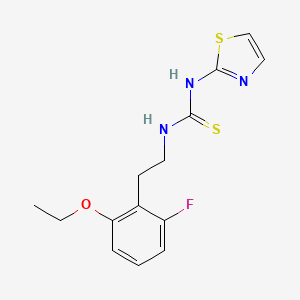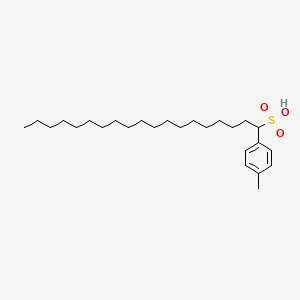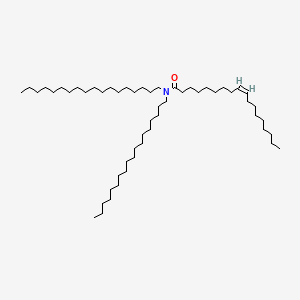
(Z)-N,N-Dioctadecyl-9-octadecenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N,N-Dioctadecyl-9-octadecenamide is a long-chain amide compound. It is characterized by its two octadecyl (C18) chains and a double bond in the 9th position of the octadecene chain. This compound is known for its surfactant properties and is often used in various industrial applications due to its ability to reduce surface tension.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N,N-Dioctadecyl-9-octadecenamide typically involves the reaction of octadecylamine with oleic acid. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of contamination and ensures consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: (Z)-N,N-Dioctadecyl-9-octadecenamide can undergo various chemical reactions, including:
Oxidation: The double bond in the octadecene chain can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the amide nitrogen can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used to reduce the amide group.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) can be used for substitution reactions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Primary or secondary amines.
Substitution: N-alkyl or N-aryl derivatives.
Applications De Recherche Scientifique
(Z)-N,N-Dioctadecyl-9-octadecenamide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.
Biology: It is used in the study of lipid membranes and as a model compound for studying the behavior of long-chain amides in biological systems.
Industry: It is used in the formulation of cosmetics, lubricants, and coatings due to its surfactant properties.
Mécanisme D'action
The mechanism of action of (Z)-N,N-Dioctadecyl-9-octadecenamide is primarily based on its surfactant properties. It reduces surface tension by aligning itself at the interface between two phases, such as oil and water. This alignment is facilitated by the long hydrophobic chains and the polar amide group, which interact with the respective phases. In biological systems, it can interact with lipid membranes, altering their properties and potentially affecting membrane-bound processes.
Comparaison Avec Des Composés Similaires
Stearamide: Similar in structure but lacks the double bond in the octadecene chain.
Oleamide: Contains a single octadecyl chain with a double bond, making it less hydrophobic.
N,N-Dioctadecylamine: Lacks the amide group, making it less polar and less effective as a surfactant.
Uniqueness: (Z)-N,N-Dioctadecyl-9-octadecenamide is unique due to its combination of two long hydrophobic chains and a polar amide group, along with the presence of a double bond. This structure provides it with superior surfactant properties compared to similar compounds, making it highly effective in reducing surface tension and stabilizing emulsions.
Propriétés
Numéro CAS |
94134-89-1 |
|---|---|
Formule moléculaire |
C54H107NO |
Poids moléculaire |
786.4 g/mol |
Nom IUPAC |
(Z)-N,N-dioctadecyloctadec-9-enamide |
InChI |
InChI=1S/C54H107NO/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55(53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54(56)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h27,30H,4-26,28-29,31-53H2,1-3H3/b30-27- |
Clé InChI |
IOUJMGBGFAJHAE-IKPAITLHSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


